Ethyl 2-(4-iodophenyl)acetate

Anticancer metallodrugs Platinum(IV) prodrugs Halogenated phenylacetate ligands

Ethyl 2-(4-iodophenyl)acetate (CAS 15250-46-1) is a para-iodinated phenylacetic acid ethyl ester with the molecular formula C₁₀H₁₁IO₂ and a molecular weight of 290.10 g·mol⁻¹. It is typically supplied as a liquid at ambient temperature.

Molecular Formula C10H11IO2
Molecular Weight 290.1 g/mol
CAS No. 15250-46-1
Cat. No. B093198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-iodophenyl)acetate
CAS15250-46-1
Molecular FormulaC10H11IO2
Molecular Weight290.1 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=C(C=C1)I
InChIInChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
InChIKeyYDJDSUNRSIVGMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-iodophenyl)acetate (CAS 15250-46-1): Technical Baseline for Scientific Procurement


Ethyl 2-(4-iodophenyl)acetate (CAS 15250-46-1) is a para-iodinated phenylacetic acid ethyl ester with the molecular formula C₁₀H₁₁IO₂ and a molecular weight of 290.10 g·mol⁻¹. It is typically supplied as a liquid at ambient temperature . This compound belongs to the halogenated phenylacetate ester family, where the iodine substituent at the para position of the aromatic ring distinguishes it from its bromo, chloro, and fluoro analogs. The heavy iodine atom confers unique physicochemical properties—including a predicted density of 1.604 g·cm⁻³ and a boiling point of 288.6 °C at 760 mmHg—that directly influence its behavior in both synthetic and analytical applications .

Why Ethyl 2-(4-iodophenyl)acetate Cannot Be Readily Replaced by Other 4‑Halophenylacetate Analogs


Although ethyl 2-(4-iodophenyl)acetate shares a common phenylacetate ester scaffold with its 4‑fluoro, 4‑chloro, and 4‑bromo counterparts [1][2], the size, polarizability, and bond dissociation energy of the carbon–iodine bond fundamentally alter its performance profile. The C–I bond is both longer (≈2.10 Å) and weaker (bond dissociation energy ≈ 218 kJ·mol⁻¹) than the C–Br (≈1.89 Å; 281 kJ·mol⁻¹), C–Cl (≈1.74 Å; 338 kJ·mol⁻¹), and C–F bonds (≈1.35 Å; 453 kJ·mol⁻¹) [3]. Consequently, the aryl iodide undergoes oxidative addition with Pd⁰ catalysts significantly faster than the corresponding bromide or chloride—a kinetic advantage that enables chemoselective cross-coupling in the presence of other halogen substituents [3]. Generic substitution with a bromo or chloro analog would eliminate this chemoselectivity, while replacement with the free carboxylic acid rather than the ethyl ester alters solubility, volatility, and the ability to serve as a protected synthetic handle. The quantitative evidence below establishes the scenarios in which these molecular differences translate into practically meaningful selection criteria.

Quantitative Selection Evidence: Ethyl 2-(4-iodophenyl)acetate vs. Structural Analogs


Superior Cytotoxic Potency of Platinum(IV) Complexes Incorporating the 4‑Iodophenylacetate Ligand vs. 4‑Chlorophenylacetate in Prostate Cancer Cells

Among a series of platinum(IV) complexes bearing 4‑halogenated phenylacetate ligands (F, Cl, Br, I), the 4‑iodophenylacetate‑containing complex exhibited significantly greater potency than the 4‑chlorophenylacetate analog in the Du145 prostate cancer cell line. The 4‑iodophenylacetate derivative (complex 8) achieved a GI₅₀ of 13 nM, compared with 30 nM for the 4‑chlorophenylacetate‑bearing complex (complex 1), representing a 2.3‑fold improvement [1]. The 4‑iodophenylacetate complex was also considerably more potent than cisplatin (GI₅₀ = 1,200 nM in Du145), although the 4‑bromophenylacetate (complex 6, GI₅₀ = 0.7 nM) and 4‑fluorophenylacetate (complex 4, GI₅₀ = 0.7 nM) analogs were the most active in this particular study [1].

Anticancer metallodrugs Platinum(IV) prodrugs Halogenated phenylacetate ligands

Selective Oxidative Addition Reactivity: Aryl Iodide vs. Aryl Bromide in Pd‑Catalyzed Cross‑Coupling

The general reactivity trend for aryl halides in palladium‑catalyzed oxidative addition—the rate‑determining step in many Suzuki‑Miyaura couplings—follows the order Ar–I > Ar–Br ≫ Ar–Cl [1]. This order reflects the decreasing C–X bond dissociation energy: C–I (218 kJ·mol⁻¹) < C–Br (281 kJ·mol⁻¹) < C–Cl (338 kJ·mol⁻¹) [2]. In Suzuki couplings conducted in aqueous micelles, aryl iodides bearing electron‑withdrawing substituents exhibit rates roughly 5‑ to 10‑fold higher than the corresponding aryl bromides [3]. Although direct kinetic data comparing ethyl 2-(4-iodophenyl)acetate with its 4‑bromophenyl analog are not available in the primary literature, the well‑established class‑level reactivity difference permits chemoselective coupling at the iodo position in bifunctional substrates that contain both C–I and C–Br bonds [4].

Cross-coupling Suzuki-Miyaura Chemoselectivity

Heavy-Atom Advantage: Iodine as an Anomalous Scatterer for Experimental Phasing in X‑ray Crystallography

The iodine atom in 4‑iodophenyl-containing compounds provides a strong anomalous scattering signal (f″ ≈ 6.8 electrons at Cu Kα wavelength; λ = 1.5418 Å) suitable for single‑wavelength anomalous dispersion (SAD) phasing in macromolecular crystallography [1]. This anomalous signal is substantially larger than that of bromine (f″ ≈ 1.5 e⁻ at Cu Kα) and chlorine (f″ ≈ 0.7 e⁻), and iodine can be used with convenient copper rotating‑anode sources rather than requiring synchrotron radiation [2]. 4‑Iodophenylacetic acid derivatives have been explicitly noted as useful tools for SAD experiments in protein structure determination [3]. Ethyl 2-(4-iodophenyl)acetate, as the ester variant, can be employed as a co‑crystallization additive or covalently attached to small‑molecule ligands for phasing, whereas the 4‑fluoro and 4‑chloro analogs lack sufficient anomalous signal for practical SAD phasing.

X-ray crystallography SAD phasing Heavy-atom derivatization

Distinct Physical Property Profile vs. Lighter Halogen Analogs: Density and Boiling Point as Purity and Handling Indicators

The heavy iodine atom confers markedly higher density on ethyl 2-(4-iodophenyl)acetate (predicted density = 1.604 g·cm⁻³) compared with its lighter halogen analogs: ethyl 2-(4-bromophenyl)acetate (estimated ~1.37 g·cm⁻³), ethyl 2-(4-chlorophenyl)acetate (~1.16 g·cm⁻³), and ethyl 2-(4-fluorophenyl)acetate (~1.11 g·cm⁻³) . The boiling point (288.6 °C at 760 mmHg; 162–164 °C at 15 Torr) is also substantially higher than that of the chloro analog (estimated ~260 °C). These differences provide practical quality‑control benchmarks: deviation from the expected density or boiling range can indicate incomplete esterification from the parent 4‑iodophenylacetic acid, residual solvent, or decomposition with loss of HI. Moreover, the compound is a liquid at ambient temperature, unlike solid methyl 2-(4-iodophenyl)acetate (CAS 63349-52-0), which simplifies liquid‑handling automation in high‑throughput synthesis .

Physicochemical properties Quality control Procurement specification

Radiolabeling Utility: Ethyl Ester as a Chromatographically Distinct By‑product Marker in ¹³¹I‑Labeled 4‑Iodophenylacetic Acid Synthesis

During the synthesis of ¹³¹I‑labeled 4‑iodophenylacetic acid via isotope exchange, the ethyl ester (i.e., ethyl 2-(4-iodophenyl)acetate) can form as a by‑product with a retention time 3.5 minutes longer than the parent acid under the reported HPLC conditions [1]. The radiolabeling process using ¹³¹I achieved a radiochemical yield of 53–76% and a radiochemical purity of 97.8 ± 1.2% for the acid product [1]. The ethyl ester thus serves as a well‑characterized reference standard for HPLC method development and impurity profiling in radiopharmaceutical quality control. Its distinct retention time relative to the free acid allows unambiguous peak assignment, which is essential for release testing of ¹³¹I‑ or ¹²³I‑labeled phenylacetic acid derivatives intended for SPECT imaging.

Radiolabeling Iodine-131 Radiopharmaceutical quality control

Prioritized Application Scenarios for Ethyl 2-(4-iodophenyl)acetate in Research and Industrial Procurement


Halogen‑Dependent Structure–Activity Relationship (SAR) Studies in Platinum(IV) Anticancer Prodrugs

The direct comparative cytotoxicity data from Aputen et al. (2022) establish that the 4‑iodophenylacetate ligand imparts an intermediate level of potency in Pt(IV) complexes, positioned between the less active 4‑chlorophenylacetate (GI₅₀ = 30 nM) and the more active 4‑bromophenylacetate (GI₅₀ = 0.7 nM) in the Du145 prostate cancer line [1]. This makes ethyl 2-(4-iodophenyl)acetate an essential procurement item for medicinal chemistry teams conducting systematic halogen‑scanning SAR studies on metallodrug scaffolds, where understanding the full halogen potency spectrum—not just the most potent analog—is critical for optimizing the therapeutic index.

Chemoselective Cross‑Coupling in Orthogonal Synthetic Strategies on Polyhalogenated Scaffolds

In synthetic routes requiring sequential functionalization of polyhalogenated aromatic intermediates, the unambiguous oxidative addition preference for C–I over C–Br (approximately 5‑ to 10‑fold rate enhancement) makes ethyl 2-(4-iodophenyl)acetate the preferred electrophilic coupling partner in the first step [1]. This chemoselectivity has been demonstrated in the synthesis of star‑shaped Ru(II) complexes bearing one iodophenyl and multiple bromophenyl groups, where Suzuki–Miyaura coupling occurred exclusively at the iodo position . The ethyl ester group then remains available for subsequent hydrolysis, reduction, or amidation steps.

X‑ray Crystallographic Phasing via Heavy‑Atom Derivatization Using In‑House Cu Kα Sources

The strong anomalous scattering of iodine (f″ ≈ 6.8 e⁻ at Cu Kα) makes ethyl 2-(4-iodophenyl)acetate a viable co‑crystallization additive or covalent derivatization reagent for SAD phasing [1]. This approach is particularly valuable for structural biology laboratories that lack regular synchrotron access, as it enables de novo protein structure determination using standard rotating‑anode generators . Brominated analogs (f″ ≈ 1.5 e⁻) provide insufficient phasing power for all but the smallest proteins at Cu Kα.

Radiopharmaceutical Reference Standard for HPLC Method Development and Impurity Profiling

As a well‑characterized by‑product with a retention time shift of +3.5 minutes relative to 4‑iodophenylacetic acid under validated HPLC conditions, ethyl 2-(4-iodophenyl)acetate serves as a critical reference standard for radiopharmaceutical quality control [1]. Procurement of the pure, characterized ethyl ester enables GMP‑compliant method validation and batch‑release testing for ¹³¹I‑ and ¹²³I‑labeled phenylacetic acid‑based SPECT imaging agents.

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